molecular formula C5H5N5O4 B1177822 D-alpha-Methylleucine methyl ester hydrochloride CAS No. 154510-54-0

D-alpha-Methylleucine methyl ester hydrochloride

Cat. No.: B1177822
CAS No.: 154510-54-0
InChI Key:
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Description

D-alpha-Methylleucine methyl ester hydrochloride: is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of the amino acid leucine, specifically the D-isomer, and is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-alpha-Methylleucine methyl ester hydrochloride typically involves the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale esterification: Using industrial reactors to mix D-alpha-Methylleucine with methanol and an acid catalyst.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: D-alpha-Methylleucine methyl ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form D-alpha-Methylleucine and methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.

    Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

Major Products:

    Hydrolysis: Produces D-alpha-Methylleucine and methanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-alpha-Methylleucine methyl ester hydrochloride is utilized in several scientific research fields, including:

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.

Biology:

    Enzyme Studies: Used to study enzyme-substrate interactions and enzyme kinetics.

    Metabolic Pathways: Investigated for its role in metabolic pathways involving amino acids.

Medicine:

    Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Therapeutic Research: Studied for its potential therapeutic effects in various medical conditions.

Industry:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.

    Biotechnology: Employed in biotechnological applications such as enzyme engineering and metabolic engineering.

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets:

    Enzymes: Acts as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

    Receptors: May interact with specific receptors involved in cellular signaling pathways.

Pathways Involved:

    Amino Acid Metabolism: Participates in metabolic pathways involving the synthesis and degradation of amino acids.

    Cellular Signaling: Modulates signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    L-alpha-Methylleucine methyl ester hydrochloride: The L-isomer of the compound, which has different stereochemistry and biological activity.

    D-alpha-Methylvaline methyl ester hydrochloride: A similar compound with a different side chain, leading to variations in chemical and biological properties.

Uniqueness:

    Stereochemistry: The D-isomer of alpha-Methylleucine provides unique chiral properties that are not present in the L-isomer.

    Chemical Reactivity: The specific structure of D-alpha-Methylleucine methyl ester hydrochloride allows for unique chemical reactions and interactions compared to other similar compounds.

Properties

IUPAC Name

methyl (2R)-2-amino-2,4-dimethylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSAKZIQDKGUOL-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@](C)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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